Tert-butyl 6-hydroxyindoline-1-carboxylate Tert-butyl 6-hydroxyindoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 957204-30-7
VCID: VC0153484
InChI: InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O
Molecular Formula: C13H17NO3
Molecular Weight: 235.283

Tert-butyl 6-hydroxyindoline-1-carboxylate

CAS No.: 957204-30-7

Cat. No.: VC0153484

Molecular Formula: C13H17NO3

Molecular Weight: 235.283

* For research use only. Not for human or veterinary use.

Tert-butyl 6-hydroxyindoline-1-carboxylate - 957204-30-7

Specification

CAS No. 957204-30-7
Molecular Formula C13H17NO3
Molecular Weight 235.283
IUPAC Name tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3
Standard InChI Key SXNCTPYZLPTVSQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O

Introduction

PropertyValue
CAS Number957204-30-7
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Physical StateSolid
Recommended Storage2-8°C, away from moisture in sealed containers
SolubilitySoluble in organic solvents such as DMSO

Chemical Properties and Reactivity

The chemical properties and reactivity of tert-butyl 6-hydroxyindoline-1-carboxylate are largely determined by its functional groups and structural features, making it valuable for various synthetic applications.

Functional Group Reactivity

Tert-butyl 6-hydroxyindoline-1-carboxylate contains two primary reactive sites:

  • The Boc-protected nitrogen: The tert-butyloxycarbonyl group serves as a protecting group for the indoline nitrogen, which can be selectively removed under acidic conditions to reveal the free amine. This allows for orthogonal protection strategies in complex syntheses .

  • The hydroxyl group at position 6: This functional group provides a handle for various transformations, including:

    • Etherification reactions to form alkoxy derivatives

    • Esterification to form ester derivatives

    • Oxidation to form carbonyl compounds

    • Substitution reactions with various electrophiles

The reactivity profile of this compound makes it particularly useful as an intermediate in the synthesis of more complex molecules with potential biological activity.

Stability Considerations

For optimal stability, tert-butyl 6-hydroxyindoline-1-carboxylate should be stored at 2-8°C, protected from moisture, and kept in sealed containers. When preparing stock solutions, it is advisable to avoid repeated freezing and thawing to prevent degradation. Stock solutions stored at -80°C can be used for up to 6 months, while those stored at -20°C should be used within 1 month .

To increase solubility when preparing solutions, heating the compound to 37°C followed by ultrasonic bath treatment may be beneficial .

Desired ConcentrationAmount of Solvent for 1 mgAmount of Solvent for 5 mgAmount of Solvent for 10 mg
1 mM4.2503 mL21.2513 mL42.5026 mL
5 mM0.8501 mL4.2503 mL8.5005 mL
10 mM0.4250 mL2.1251 mL4.2503 mL

When preparing stock solutions, it is recommended to:

  • Select an appropriate solvent based on the compound's solubility

  • Store the solutions in separate aliquots to avoid repeated freezing and thawing

  • Use physical methods such as vortexing, ultrasonication, or heating to 37°C to aid dissolution if necessary

Applications in Chemical Research and Development

Tert-butyl 6-hydroxyindoline-1-carboxylate has several potential applications in chemical research and pharmaceutical development.

Role in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to:

  • The presence of the Boc protecting group, which allows for selective manipulation of other functional groups while protecting the indoline nitrogen

  • The hydroxyl group at position 6, which provides a reactive site for further functionalization

  • The indoline scaffold, which is present in numerous biologically active compounds

These features make tert-butyl 6-hydroxyindoline-1-carboxylate a versatile intermediate in the construction of more complex molecular architectures.

Comparative Analysis with Related Compounds

Structural Comparison with Related Indoline and Indole Derivatives

The following table provides a comparative analysis of tert-butyl 6-hydroxyindoline-1-carboxylate with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 6-hydroxyindoline-1-carboxylate957204-30-7C13H17NO3235.28Reference compound
tert-Butyl indoline-1-carboxylate143262-10-6C13H17NO2219.28Lacks 6-hydroxy group
tert-Butyl 6-methoxyindoline-1-carboxylate1394248-15-7C14H19NO3249.31Contains 6-methoxy instead of 6-hydroxy
tert-Butyl 5-bromo-4-hydroxyindoline-1-carboxylate1092460-53-1C13H16BrNO3314.17Contains 5-bromo and 4-hydroxy groups
tert-Butyl 6-amino-5-methoxyindoline-1-carboxylateNot specifiedC14H20N2O3264.32Contains 6-amino and 5-methoxy groups
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate354587-72-7C14H17NO3247.29Indole core with 6-hydroxymethyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator